molecular formula C22H15FN2O2 B214981 2-[2-(4-fluorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

2-[2-(4-fluorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No. B214981
M. Wt: 358.4 g/mol
InChI Key: XJIKSGATFCCJEM-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-fluorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone, commonly known as FHQ or Flavopiridol, is a synthetic flavone derivative that has been extensively studied due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

FHQ exerts its anti-cancer activity through multiple mechanisms of action. It inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, leading to cell cycle arrest and apoptosis. FHQ also inhibits transcription factors such as NF-κB and STAT3, which are involved in inflammation and cancer progression. Additionally, FHQ has been shown to inhibit RNA polymerase II, which is essential for transcription of cancer-related genes.
Biochemical and Physiological Effects
FHQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. FHQ has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of FHQ is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. However, FHQ has also been shown to exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential. Additionally, FHQ is relatively insoluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on FHQ. One area of interest is the development of more soluble analogs of FHQ, which could improve its in vivo efficacy. Another area of interest is the identification of biomarkers that can predict response to FHQ treatment, which could help to personalize cancer therapy. Finally, there is a need for further research on the potential use of FHQ in combination with other cancer therapies, such as immunotherapy and targeted therapy.
Conclusion
In conclusion, FHQ is a synthetic flavone derivative that has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It exhibits potent anti-cancer activity through multiple mechanisms of action and has also been shown to exhibit anti-inflammatory and immunomodulatory activity. While FHQ has several advantages as a potential cancer therapy, there are also limitations that need to be addressed. Further research is needed to explore the full potential of FHQ as a therapeutic agent.

Synthesis Methods

FHQ can be synthesized through a multistep process starting with 2-nitrobenzaldehyde and 4-fluorobenzaldehyde. The nitro group in 2-nitrobenzaldehyde is reduced to an amine group, which is then condensed with 4-fluorobenzaldehyde to form the intermediate product. This intermediate is then cyclized to form the quinazolinone ring, and the vinyl group is introduced through a Wittig reaction. Finally, the hydroxyphenyl group is added through a Suzuki coupling reaction.

Scientific Research Applications

FHQ has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. FHQ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

2-[2-(4-fluorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

Molecular Formula

C22H15FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H15FN2O2/c23-16-8-5-15(6-9-16)7-14-21-24-20-4-2-1-3-19(20)22(27)25(21)17-10-12-18(26)13-11-17/h1-14,26H/b14-7+

InChI Key

XJIKSGATFCCJEM-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)O

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)O

Origin of Product

United States

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